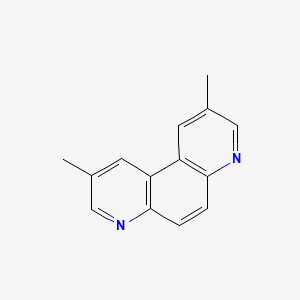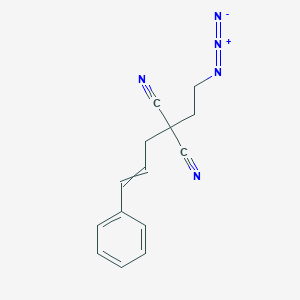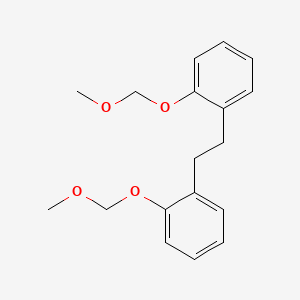
Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- is a complex organic compound with the molecular formula C16H18O2 It is characterized by the presence of two benzene rings connected by an ethanediyl bridge, with methoxymethoxy groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- typically involves the reaction of benzene derivatives with ethanediyl intermediates. One common method is the reaction of benzene with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, to form the ethanediyl bridge. The methoxymethoxy groups can be introduced through the reaction of the intermediate with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often employed to improve reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ethanediyl bridge provides structural rigidity, affecting the overall conformation and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediylbis(oxymethylene)]bis-
Uniqueness
Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- is unique due to the presence of methoxymethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
650601-19-7 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-(methoxymethoxy)-2-[2-[2-(methoxymethoxy)phenyl]ethyl]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-13-21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14-20-2/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
UWHVWQSHFCUHHI-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC=C1CCC2=CC=CC=C2OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


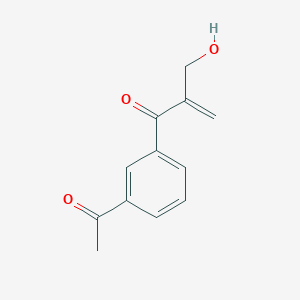
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
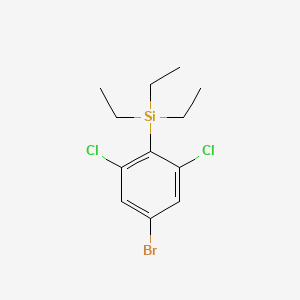
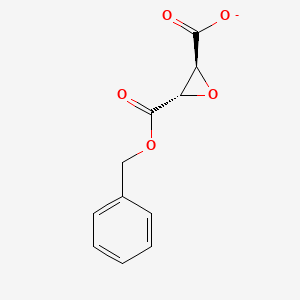
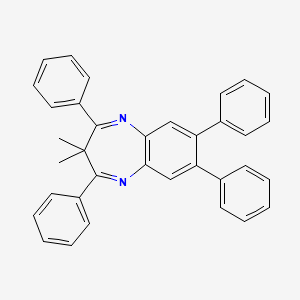
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
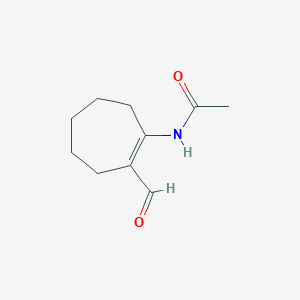
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
